molecular formula C10H10N2O B8578169 N-(3-cyanobenzyl)acetamide

N-(3-cyanobenzyl)acetamide

Cat. No.: B8578169
M. Wt: 174.20 g/mol
InChI Key: ZWJDWDIKHRLELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyanobenzyl)acetamide is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

N-[(3-cyanophenyl)methyl]acetamide

InChI

InChI=1S/C10H10N2O/c1-8(13)12-7-10-4-2-3-9(5-10)6-11/h2-5H,7H2,1H3,(H,12,13)

InChI Key

ZWJDWDIKHRLELQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC(=CC=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of hydrazine hydrate (4.0 g) in methanol was added dropwise to a mixture of N-(3-cyanobenzyl)phthalimide (17.0 g) in tetrahydrofuran (150 ml) and methanol (120 ml) at ambient temperature under stirring and the resultant mixture was stirred for 3 hours at ambient temperature. To the reaction mixture was added dropwise 6N-hydrochloric acid (25 ml) and the mixture was stirred for one hour at ambient temperature. The reaction mixture was evaporated in vacuo. To the residue was added water (60 ml) and the mixture was stirred at 10 minutes and filtrated. The filtrate was washed with ethyl acetate and adjusted to pH 8.0 with 20% potassium carbonate solution. Acetic anhydride (15 ml) was added dropwise to the resulting solution at 8° to 20° C. under stirring and the mixture was stirred for one hour at 10° to 20° C. The reaction mixture was extracted with ethyl acetate, and extract was washed with brine and dried over magnesium sulfate. The solvent was evaporated in vacuo and the residue was recrystallized from a mixture of ethyl acetate and diisopropyl ether to give N-(3-cyanobenzyl)acetamide (7.45 g).
Quantity
4 g
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reactant
Reaction Step One
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17 g
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0 (± 1) mol
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solvent
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150 mL
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solvent
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120 mL
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solvent
Reaction Step One
[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Two
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25 mL
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reactant
Reaction Step Three

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